2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DTNB is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing compounds in biological samples.
Scientific Research Applications
Generation of Structurally Diverse Compounds
The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the chemical structure of interest, serves as a starting material in various alkylation and ring closure reactions. This process facilitates the creation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives such as pyrazolines and benzodiazepines. These synthesized compounds have potential applications in pharmaceuticals and material science due to their varied structural features (G. Roman, 2013).
Development of Oxidatively Removable Carboxy Protecting Groups
Research on oxidatively removable carboxy protecting groups, involving compounds structurally akin to 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, highlights their utility in organic synthesis. These protecting groups are efficiently oxidized to reveal the carboxylic acids, showcasing their potential in facilitating synthetic transformations and streamlining the production of complex organic molecules (C. Kim & P. F. Misco, 1985).
Investigation of Cytochrome P450 and Other Enzymes in Drug Metabolism
The study of the metabolism of novel antidepressants using compounds structurally related to 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has elucidated the role of Cytochrome P450 and other enzymes. Understanding the metabolic pathways of such compounds aids in the development of safer and more effective therapeutic agents by identifying potential metabolites and interaction pathways (Mette G. Hvenegaard et al., 2012).
Kinetic Resolution of Amines
The compound has been used in a novel approach for asymmetric nucleophilic catalysis, where acyl pyridinium salts derived from it are chiral due to interaction with a chiral thiourea anion receptor. This method has been demonstrated in the kinetic resolution of amines, showcasing the compound's potential in asymmetric synthesis and chiral molecule production (C. K. De, E. G. Klauber, & D. Seidel, 2009).
Fluorescent pH Probing
Carboxy SNARF-4F, a derivative of 2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, has been investigated as a fluorescent pH probe. Its optical properties in different pH conditions make it a promising tool for pH measurement in various scientific and biomedical applications, offering a non-invasive and highly sensitive method for monitoring pH changes in complex environments (N. Marcotte & A. Brouwer, 2005).
properties
IUPAC Name |
2-[1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-20(2)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)26-15-6-4-3-5-14(15)19(24)25/h3-10,16H,11H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWIBNGPTDQELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.